N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide
Description
Properties
Molecular Formula |
C24H18N2O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(1-oxoisochromen-3-yl)benzamide |
InChI |
InChI=1S/C24H18N2O4/c1-15(27)25-17-8-6-9-18(14-17)26-23(28)21-12-5-4-11-20(21)22-13-16-7-2-3-10-19(16)24(29)30-22/h2-14H,1H3,(H,25,27)(H,26,28) |
InChI Key |
MZBPBUNJBQQOIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isochromenone Core
The 1H-isochromen-1-one fragment is typically synthesized via cyclization of 2-alkynylbenzaldehyde derivatives. A representative method involves:
Copper(I) iodide catalyzes the cyclization under acidic conditions, with acetic acid serving as both solvent and proton donor. Alternative methods employ palladium-catalyzed carbonylative cyclization, though these require higher temperatures (110–130°C) and specialized equipment.
Table 1: Comparison of Isochromenone Synthesis Methods
Benzamide Backbone Preparation
The 3-(acetylamino)phenyl benzamide segment is synthesized via Friedel-Crafts acylation or Ullmann-type coupling. A optimized protocol from neuroinflammation-targeted patents involves:
-
Acetylation of 3-Aminophenol :
-
Bromination at the Ortho Position :
Coupling Strategies for Final Assembly
The convergent coupling of the isochromenone and benzamide fragments employs palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling
A patent-derived method uses Suzuki coupling to attach the isochromenone boronic ester to the brominated benzamide:
Key parameters:
-
Catalyst : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in minimizing dehalogenation byproducts.
-
Base : Potassium carbonate ensures compatibility with acid-sensitive isochromenone groups.
Purification and Analytical Characterization
Crude product purification involves sequential steps:
Table 2: Analytical Data for Final Product
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | Differential Scanning Calorimetry |
| HPLC Purity | 99.2% | C18, MeCN/H₂O = 70:30 |
| HRMS (m/z) | 401.1264 [M+H]⁺ | ESI-QTOF |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the biological and chemical relevance of N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide, we compare it with structurally and functionally related benzamide derivatives. Key compounds and their attributes are summarized below:
Table 1: Comparative Analysis of Benzamide Derivatives
Key Structural and Functional Differences
In contrast, Nitazoxanide’s nitro-thiazole group enables redox-mediated antiparasitic activity . Compounds with benzimidazole-thioacetamido groups (e.g., ) exhibit broad-spectrum antimicrobial activity due to DNA intercalation or enzyme inhibition .
Pharmacokinetic Implications The higher molecular weight of the target compound (~398.4 g/mol) compared to Nitazoxanide (307.3 g/mol) may influence solubility and bioavailability.
Therapeutic Specificity
- The target compound’s Wnt pathway inhibition is unique among the listed derivatives, which primarily target microbial or parasitic pathways .
- Derivatives with indole or benzimidazole moieties (e.g., ) may exhibit cross-reactivity with kinase or GPCR targets due to heterocyclic aromaticity .
Research Findings and Mechanistic Insights
- Wnt Inhibition: The target compound’s isochromenone ring likely disrupts β-catenin/TCF interactions, a hallmark of Wnt-driven cancers .
- Antimicrobial vs. Anticancer Activity : While Nitazoxanide and benzimidazole derivatives act on microbial enzymes (e.g., pyruvate:ferredoxin oxidoreductase), the target compound’s mechanism is distinct, focusing on eukaryotic signaling pathways .
- SAR (Structure-Activity Relationship): The acetylamino group at the 3-phenyl position is critical for activity across derivatives. Substitution with bulkier groups (e.g., isopropylphenoxy in ) may reduce permeability but increase target affinity .
Biological Activity
N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 328.33 g/mol. The compound features an acetylamino group attached to a phenyl ring and an isochromenyl moiety, contributing to its unique properties.
Research indicates that compounds with structural similarities to this compound may exert their biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, which could lead to reduced tumor growth.
- Cell Signaling Modulation : By interacting with cellular receptors, it may alter signaling pathways critical for cell survival and proliferation.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which can protect cells from oxidative stress.
Anti-Cancer Activity
Several studies have focused on the anti-cancer potential of this compound:
- In vitro Studies : Laboratory experiments have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction | |
| HeLa (Cervical) | 12.5 | Cell cycle arrest | |
| A549 (Lung) | 18.0 | Inhibition of proliferation |
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action:
- Binding Affinity : Studies have indicated strong binding affinity to certain kinases involved in cancer progression.
- Molecular Docking : Computational models suggest favorable interactions with active sites of target proteins.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-(acetylamino)phenyl]-2-methylbenzamide | Acetylamino group and methyl substituent | Simpler structure without isochromene |
| 4-Acetylaniline | Basic structure with an acetylamino group | Lacks additional aromatic systems |
| 2-Amino-N-(4-methylphenyl)benzamide | Similar amide functionality but lacks isochromene | Focused on simpler amide interactions |
Future Directions
Further research is needed to explore:
- In vivo Studies : Animal model studies are essential to evaluate the therapeutic efficacy and safety profile.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activity will provide insights into its potential applications in drug development.
- Structural Modifications : Synthesis of derivatives may enhance its biological activity and selectivity towards specific targets.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide, and how is purity ensured?
- Methodology : The synthesis typically involves multi-step reactions, such as coupling 3-(acetylamino)aniline with 1-oxo-1H-isochromen-3-yl benzoic acid derivatives under reflux conditions using coupling agents like EDC/HOBt. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1). Final purification employs recrystallization from methanol or column chromatography (silica gel, gradient elution). Purity is confirmed by HPLC (>95%) and consistent melting point analysis .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Answer :
- 1H NMR : Identifies proton environments (e.g., amide NH at δ 10.2 ppm, aromatic protons in the isochromen ring at δ 7.3–8.1 ppm).
- FTIR : Confirms carbonyl (C=O) stretches (~1680 cm⁻¹ for amide, ~1720 cm⁻¹ for isochromen ketone).
- HRMS : Validates molecular weight (e.g., [M+H]+ m/z calculated 429.12, observed 429.11).
- X-ray crystallography (if applicable): Resolves stereochemistry and crystal packing .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodology : Methanol or ethanol are preferred due to moderate polarity, which balances solubility at high temperatures and precipitation upon cooling. For challenging cases, mixed solvents (e.g., DCM/hexane) are used. Solvent choice is guided by TLC mobility and differential solubility tests .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound?
- Strategies :
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling (if applicable) or optimize peptide coupling agents (e.g., HATU vs. EDC).
- Reaction kinetics : Use in-situ FTIR or HPLC to identify rate-limiting steps (e.g., amide bond formation).
- Solvent effects : Compare DMF (high polarity) vs. THF (moderate polarity) for intermediate stability.
- Scale-up adjustments : Maintain stoichiometric ratios while increasing reactor surface area for heat dissipation .
Q. What computational tools are effective in predicting the compound’s binding affinity to biological targets?
- Approach :
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors (e.g., G-protein-coupled receptors). Focus on the isochromen moiety’s π-π stacking and hydrogen-bonding potential.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
- Free-energy calculations : Apply MM-PBSA to quantify binding energies, prioritizing residues with ΔG < -5 kcal/mol .
Q. How should contradictory data between in vitro and in vivo anti-inflammatory activity be resolved?
- Troubleshooting :
- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Poor bioavailability may explain in vivo inefficacy.
- Metabolite profiling : Identify phase I/II metabolites (e.g., hydroxylation at the isochromen ring) using HRMS/MS.
- Dose-response refinement : Adjust in vivo dosing based on allometric scaling from in vitro IC50 values .
Q. What strategies mitigate challenges in characterizing the stereochemistry of the isochromen ring?
- Solutions :
- Chiral resolution : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) to separate enantiomers.
- VCD spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra.
- Cocrystallization : Co-crystallize with a chiral auxiliary (e.g., tartaric acid) for enhanced X-ray diffraction resolution .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- SAR Framework :
- Core modifications : Replace the acetyl group with sulfonamide (improved hydrophilicity) or fluorinated analogs (enhanced metabolic stability).
- Substituent analysis : Test bromo/chloro derivatives at the phenyl ring for steric and electronic effects on receptor binding.
- Bioisosteres : Substitute the isochromen ketone with a tetrazole ring (as in ) to modulate polarity and H-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
